(3-Bromo-2-nitrophenyl)methanol
Description
Significance of Nitro and Halogen Substituents in Aromatic Systems for Chemical Research
The presence of both nitro (NO₂) and halogen (specifically bromine, Br) substituents on an aromatic ring, as seen in (3-Bromo-2-nitrophenyl)methanol, introduces a range of electronic and steric effects that are of profound interest in chemical research.
Nitro Group (NO₂): The nitro group is a powerful electron-withdrawing group. numberanalytics.com This deactivates the aromatic ring towards electrophilic substitution reactions, making it less reactive. numberanalytics.comyoutube.com Conversely, this electron-withdrawing nature is crucial for activating the ring towards nucleophilic aromatic substitution (SNAr), a fundamental reaction in organic synthesis. numberanalytics.comlibretexts.org The nitro group can stabilize the negative charge of the intermediate Meisenheimer complex, facilitating the substitution of a leaving group. numberanalytics.com Furthermore, the nitro group's presence can influence the geometry and stability of the molecule. mdpi.com
Halogen (Bromine): Halogens, like bromine, are also electron-withdrawing through induction but can donate electron density through resonance. youtube.com However, their primary role in many synthetic applications is to serve as a versatile leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern organic synthesis. mdpi.com The presence of a halogen atom can also influence the regioselectivity of reactions on the aromatic ring.
The combination of a strong electron-withdrawing nitro group and a synthetically versatile bromine atom on the same aromatic scaffold provides chemists with a powerful tool for constructing complex molecular architectures. Halogenated nitroaromatic compounds are widely used as intermediates in the synthesis of dyes, polymers, pesticides, and pharmaceuticals. mdpi.comnih.govnih.gov
Research Context of this compound within Halogenated Nitroaromatic Scaffolds
This compound is a specific example of a halogenated nitroaromatic compound. Its research context lies primarily in its utility as a building block for more complex molecules. The strategic placement of the bromo, nitro, and methanol (B129727) groups allows for a variety of chemical transformations.
The methanol group (-CH₂OH) can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further functionalization. The bromine atom can participate in cross-coupling reactions to introduce new substituents, and the nitro group can be reduced to an amine, opening up another avenue for synthetic modifications, such as the formation of amides or the construction of heterocyclic rings.
While extensive research specifically detailing the applications of this compound is not widely published, its isomeric counterparts and related structures are found in the synthesis of various biologically active compounds and functional materials. For instance, brominated phenols are key building blocks for pharmaceutical inhibitors and natural products. mdpi.com
Chemical and Physical Properties of this compound
The fundamental properties of this compound are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value |
| CAS Number | 1261475-45-9 sigmaaldrich.com |
| Molecular Formula | C₇H₆BrNO₃ sigmaaldrich.com |
| Molecular Weight | 232.03 g/mol sigmaaldrich.com |
| Boiling Point (Predicted) | 312.0 ± 27.0 °C chemdad.com |
| Density (Predicted) | 1.767 ± 0.06 g/cm³ chemdad.com |
| pKa (Predicted) | 13.69 ± 0.10 chemdad.com |
| Physical Form | Solid or liquid sigmaaldrich.com |
| Storage Temperature | 2-8°C, sealed in dry conditions sigmaaldrich.com |
Interactive Data Table: Predicted Properties
Click to view predicted properties and their descriptions
| Property | Predicted Value | Description |
| Boiling Point | 312.0 ± 27.0 °C | The temperature at which the substance changes from a liquid to a gas at atmospheric pressure. |
| Density | 1.767 ± 0.06 g/cm³ | The mass of the substance per unit volume. |
| pKa | 13.69 ± 0.10 | A measure of the acidity of the hydroxyl group. |
Structure
3D Structure
Properties
IUPAC Name |
(3-bromo-2-nitrophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVQNXRJFYFTDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 3 Bromo 2 Nitrophenyl Methanol
Reactions Involving the Hydroxymethyl Functional Group
The primary alcohol functionality in (3-bromo-2-nitrophenyl)methanol is a versatile site for various chemical modifications, including esterification, etherification, and oxidation.
Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. Similarly, etherification reactions can be achieved by reacting the alcohol with suitable alkylating agents. For instance, the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, is a common method for preparing ethers. organic-chemistry.org The reaction of spiroindane-1,3-diones with methanol (B129727) has been shown to produce methyl esters. acs.org
Table 1: Examples of Esterification and Etherification Reactions
| Reactant | Reagent | Product Type |
| This compound | Carboxylic Acid/Acyl Halide | Ester |
| This compound | Alkyl Halide/Sulfate (with base) | Ether |
This table presents plausible reaction types based on general organic chemistry principles.
Oxidation to Carbonyl Compounds and Carboxylic Acids
The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically yield the corresponding aldehyde, (3-bromo-2-nitrophenyl)methanal. ambeed.com Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, will further oxidize the aldehyde to the carboxylic acid, 3-bromo-2-nitrobenzoic acid. The formation of a chromic ester is the initial step in this oxidation process. ambeed.com
Table 2: Oxidation Products of this compound
| Oxidizing Agent | Product |
| Pyridinium Chlorochromate (PCC) | (3-Bromo-2-nitrophenyl)methanal |
| Potassium Permanganate (KMnO4) | 3-Bromo-2-nitrobenzoic Acid |
| Chromic Acid (H2CrO4) | 3-Bromo-2-nitrobenzoic Acid |
Transformations of the Nitro Functional Group
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into various other nitrogen-containing functionalities.
Reduction to Amino and Other Nitrogen-Containing Derivatives
The reduction of the nitro group is a fundamental transformation in organic synthesis, providing access to anilines and other nitrogen-containing compounds. wikipedia.org A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel is a common and efficient method. masterorganicchemistry.com Chemical reducing agents such as iron, tin, or zinc in the presence of an acid (e.g., HCl) are also widely used. masterorganicchemistry.comyoutube.com The choice of reducing agent can sometimes allow for the selective reduction of the nitro group in the presence of other reducible functional groups. For instance, several bromo, chloro, and iodo-substituted nitroarenes have been selectively reduced to the corresponding halogenated anilines using hydrazine (B178648) hydrate (B1144303) in the presence of Pd/C. organic-chemistry.org Other reagents, such as tin(II) chloride, can also be used for the reduction of aromatic nitro compounds. masterorganicchemistry.com The reduction process can proceed through intermediate species like nitrosobenzene (B162901) and phenylhydroxylamine. orientjchem.org
The resulting (3-bromo-2-aminophenyl)methanol is a valuable intermediate for further synthetic modifications.
Table 3: Common Reagents for Nitro Group Reduction
| Reagent | Product |
| H2, Pd/C | (2-Amino-3-bromophenyl)methanol |
| Fe, HCl | (2-Amino-3-bromophenyl)methanol |
| Sn, HCl | (2-Amino-3-bromophenyl)methanol |
| SnCl2 | (2-Amino-3-bromophenyl)methanol |
| Hydrazine Hydrate, Pd/C | (2-Amino-3-bromophenyl)methanol |
Influence of the Nitro Group on Aromatic Ring Reactivity (e.g., ortho-effect)
The strongly electron-withdrawing nature of the nitro group significantly deactivates the aromatic ring towards electrophilic aromatic substitution. wikipedia.org However, its presence is crucial for activating the ring towards nucleophilic aromatic substitution (SNA r). nih.govmasterorganicchemistry.com The nitro group, being in the ortho position to the bromine atom, can exert a powerful "ortho-effect." This effect is a combination of steric and electronic factors that can influence the rate and regioselectivity of reactions. wikipedia.org For instance, in nucleophilic aromatic substitution, the ortho-nitro group can stabilize the intermediate Meisenheimer complex through resonance, thereby facilitating the displacement of a leaving group. nih.gov Kinetic studies on the solvolysis of o-nitrobenzyl bromide have explored the role of the ortho-nitro group as an intramolecular nucleophilic assistant. nih.gov
Reactivity at the Bromine Substitution Site
The bromine atom on the aromatic ring of this compound is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are powerful tools for creating new bonds at the site of the bromine atom. nih.govorganic-chemistry.orgyoutube.com These reactions typically involve the reaction of the aryl bromide with an organometallic reagent in the presence of a palladium catalyst and a suitable ligand. For example, a Suzuki coupling would involve the reaction of this compound with a boronic acid, while a Negishi coupling would utilize an organozinc reagent. organic-chemistry.orgyoutube.com These methods are highly versatile and tolerate a wide range of functional groups. organic-chemistry.org
Furthermore, the presence of the electron-withdrawing nitro group ortho to the bromine atom makes the molecule susceptible to nucleophilic aromatic substitution (SNA r). nih.govmasterorganicchemistry.com Strong nucleophiles can displace the bromide ion, particularly under forcing conditions. The rate of this substitution is significantly enhanced by the ortho-nitro group, which stabilizes the negative charge in the transition state. masterorganicchemistry.com Reactions of 3-bromo-2-nitrobenzo[b]thiophene with anilines have been shown to yield both the expected and unexpected amino-nitrobenzo[b]thiophenes. researchgate.net
Table 4: Potential Transformations at the Bromine Site
| Reaction Type | Coupling Partner/Nucleophile | Potential Product |
| Suzuki Coupling | Arylboronic acid | Biphenyl derivative |
| Negishi Coupling | Organozinc reagent | Alkyl/Aryl substituted derivative |
| Nucleophilic Aromatic Substitution | Amine, Alkoxide, Thiolate | Amino, Ether, or Thioether derivative |
Nucleophilic Aromatic Substitution (SNAc) Reactions
Nucleophilic aromatic substitution (SNAc) is a critical reaction pathway for aryl halides activated by strong electron-withdrawing groups. wikipedia.org In this compound, the nitro group (–NO2) ortho to the bromine atom strongly activates the aromatic ring toward nucleophilic attack. wikipedia.orgmasterorganicchemistry.com This activation facilitates the displacement of the bromide, a good leaving group, by a variety of nucleophiles.
The reaction generally proceeds via an addition-elimination mechanism. libretexts.org The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org The negative charge of this intermediate is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization. libretexts.orgyoutube.com Subsequent elimination of the bromide ion re-aromatizes the ring to yield the final substituted product. libretexts.org
The effectiveness of SNAc reactions is influenced by the nucleophile's strength and the reaction conditions. libretexts.org Strong nucleophiles like alkoxides, thiolates, and amines are commonly employed. The reaction rate is typically second-order, depending on the concentration of both the aryl halide and the nucleophile. libretexts.org Studies on similar nitro-activated aryl halides show that solvents play a crucial role; polar aprotic solvents like DMF or DMSO can enhance the reaction rates. nih.gov
A variety of transformations can be envisioned for this compound using this pathway, as illustrated in the table below.
| Nucleophile (Nu⁻) | Product Structure | Product Name |
| RO⁻ (e.g., CH₃O⁻) | (3-Methoxy-2-nitrophenyl)methanol | |
| RS⁻ (e.g., PhS⁻) | (3-(Phenylthio)-2-nitrophenyl)methanol | |
| R₂NH (e.g., Et₂NH) | (3-(Diethylamino)-2-nitrophenyl)methanol |
This table presents hypothetical, yet highly plausible, SNAc reactions based on established principles of reactivity for activated aryl halides.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The most common examples include the Suzuki, Heck, and Sonogashira reactions.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used due to its mild conditions and tolerance of various functional groups, including the nitro and alcohol groups present in the substrate. nih.gov The reaction of this compound with different boronic acids can generate a diverse array of biaryl compounds. Studies on other ortho-substituted bromoanilines have shown that even challenging couplings can proceed in good to excellent yields. nih.gov
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene in the presence of a base. organic-chemistry.org This reaction forms a new carbon-carbon bond at the vinylic position, yielding substituted styrenyl derivatives. While aryl bromides are generally less reactive than iodides, a wide range of catalyst systems, including those using phosphine (B1218219) ligands or even ligandless palladium sources at higher temperatures, can effectively promote the reaction. organic-chemistry.orgrug.nl The reaction typically exhibits high trans selectivity. organic-chemistry.org
Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org This method is highly efficient for constructing aryl-alkyne linkages. The reaction is generally conducted under mild, anaerobic conditions. organic-chemistry.org The products, 2-nitro-3-alkynylphenyl methanols, are valuable intermediates for further synthesis, for example, in the construction of heterocyclic systems.
The table below summarizes typical conditions and potential products for these reactions.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Potential Product |
| Suzuki | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | (3-Aryl-2-nitrophenyl)methanol |
| Heck | Alkene (e.g., n-Butyl Acrylate) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | (E)-Butyl 3-(2-(hydroxymethyl)-6-nitrophenyl)acrylate |
| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | (2-Nitro-3-(phenylethynyl)phenyl)methanol |
Tandem and Cascade Reactions Utilizing Multiple Reactive Sites
The presence of multiple reactive sites in this compound allows for the design of tandem or cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events. For instance, a Sonogashira coupling could be followed by an intramolecular cyclization. A domino intermolecular Sonogashira coupling followed by an intramolecular carbanion-yne cyclization has been reported for similar substrates to produce substituted benzo[b]furans. organic-chemistry.org
In a hypothetical cascade reaction involving this compound, an initial palladium-catalyzed coupling could introduce a nucleophilic group. This newly installed group could then participate in an intramolecular SNAr reaction, displacing a different leaving group on the ring, or react with the nitro group (e.g., via reduction followed by cyclization). Such strategies are highly efficient, as they build molecular complexity rapidly from a simple starting material.
Mechanistic Investigations of Key Transformations
In palladium-catalyzed reactions, the rate-determining step can vary. For many cross-coupling reactions involving aryl bromides, the initial oxidative addition of the aryl bromide to the Pd(0) complex is the rate-limiting step. youtube.com However, factors such as the nature of the ligand, the coupling partner, and the base can alter the kinetic profile.
The key intermediate in the SNAr pathway is the Meisenheimer complex. wikipedia.org This adduct is a resonance-stabilized σ-complex formed from the addition of the nucleophile to the electron-deficient aromatic ring. wikipedia.orgyoutube.com While often transient, stable Meisenheimer complexes have been isolated and characterized in reactions of highly electron-poor arenes, such as those with multiple nitro groups. wikipedia.org For this compound, the intermediate formed upon attack by a nucleophile (e.g., methoxide) would be stabilized by resonance, with the negative charge delocalized onto the ortho-nitro group. libretexts.org Spectroscopic studies, particularly NMR, on analogous systems have been instrumental in confirming the structure of these intermediates. rsc.org
In palladium-catalyzed cycles, the key intermediates are organopalladium species. The catalytic cycle for a Suzuki reaction, for example, involves Pd(0)/Pd(II) species, including the oxidative addition product (Ar-Pd(II)-Br), the transmetalation product (Ar-Pd(II)-Ar'), and the final species before reductive elimination regenerates the Pd(0) catalyst. youtube.com
Several side reactions can compete with the desired transformation. In palladium-catalyzed Heck reactions, a common side reaction is the dehalogenation of the aryl bromide, where the bromine atom is replaced by a hydrogen atom. beilstein-journals.org This can occur, for instance, if the oxidative addition intermediate undergoes reduction before coupling with the alkene. beilstein-journals.org
In SNAr reactions, if the substrate possesses other potential leaving groups or activated positions, mixtures of products can result. For the related compound 3-bromo-2-nitrobenzo[b]thiophene, reaction with amines was found to yield not only the expected 3-amino product but also an unexpected 2-amino-3-nitro isomer, suggesting a more complex reaction pathway possibly involving migration of the nitro group via an intermediate. researchgate.net While less likely for this compound due to the stability of the benzene (B151609) ring, it highlights the potential for unexpected pathways.
Furthermore, under strongly basic conditions or at high temperatures, the benzylic alcohol group could potentially be oxidized or participate in etherification reactions, depending on the reagents present. In solvolysis reactions of similar bromo-substituted compounds in methanol, both substitution (SN1) and elimination (E1) products can be formed, particularly if a stable carbocation can be generated. vaia.comchegg.com
Applications of 3 Bromo 2 Nitrophenyl Methanol in Advanced Organic Synthesis Research
Building Block for Complex Molecular Architectures
The presence of a bromine atom and a nitro group makes (3-Bromo-2-nitrophenyl)methanol a valuable substrate for a range of cross-coupling reactions, which are pivotal in the assembly of complex molecular frameworks. The bromo substituent readily participates in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental in modern organic synthesis for constructing biaryl systems and arylamines, which are common motifs in many biologically active compounds and functional materials.
The hydroxymethyl group can be protected during these coupling reactions and later deprotected and oxidized to an aldehyde or a carboxylic acid, providing a handle for further functionalization. This sequential reactivity allows for the controlled and systematic construction of intricate molecular architectures.
| Reaction Type | Coupling Partner | Resulting Structure | Potential Application |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acids/esters | Biaryl compounds | Pharmaceuticals, liquid crystals, organic light-emitting diodes (OLEDs) |
| Buchwald-Hartwig Amination | Primary/secondary amines | Arylamines | Pharmaceuticals, agrochemicals, dyes |
| Sonogashira Coupling | Terminal alkynes | Alkynylarenes | Organic electronics, functional polymers |
| Heck Coupling | Alkenes | Stilbenes and related compounds | Pharmaceuticals, materials science |
Precursor for Heterocyclic Compounds
The ortho-positioning of the nitro and hydroxymethyl groups in this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds. The nitro group can be readily reduced to an amino group, which can then undergo intramolecular cyclization with the adjacent hydroxymethyl group or its derivatives to form a range of nitrogen-containing heterocycles.
For instance, reduction of the nitro group followed by intramolecular cyclization can lead to the formation of substituted quinolines, a class of compounds with a broad spectrum of biological activities. google.comsigmaaldrich.com Similarly, various synthetic strategies can be employed to construct other heterocyclic systems such as benzofurans. The synthesis of such heterocyclic frameworks is of great interest in medicinal chemistry and materials science. researchgate.net
| Heterocyclic System | General Synthetic Strategy | Significance |
|---|---|---|
| Quinolines | Reduction of nitro group followed by intramolecular cyclization with a suitable partner | Antimalarial, antibacterial, and anticancer agents |
| Benzofurans | Intramolecular cyclization involving the hydroxyl group and the aromatic ring | Found in many natural products with diverse biological activities |
| Indoles | Transformation of the hydroxymethyl group and subsequent cyclization with the nitro-group-derived amine | Core structure in many pharmaceuticals and natural products |
| Benzoxazines | Reaction of the aminophenol (derived from nitro reduction) with an aldehyde or ketone | Polymer precursors, bioactive molecules |
Role in the Synthesis of Functionally Substituted Aromatics
This compound serves as a versatile starting material for the synthesis of a wide array of polysubstituted aromatic compounds. The differential reactivity of the bromo, nitro, and hydroxymethyl groups allows for their selective transformation, enabling the introduction of a variety of functional groups onto the aromatic ring.
The nitro group can be reduced to an amine, which can then be diazotized and subjected to Sandmeyer or related reactions to introduce a range of substituents, including halogens, cyano, and hydroxyl groups. The bromo group can be replaced via nucleophilic aromatic substitution or used in coupling reactions as previously mentioned. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, which can then participate in a variety of condensation and derivatization reactions. This rich chemistry allows for the synthesis of a diverse library of functionally substituted aromatics for various applications.
Contributions to Specialty Chemical Development
The chemical functionalities present in this compound make it a potential precursor for the development of specialty chemicals. Nitrotoluene derivatives, for example, are known to be used in the synthesis of dyes and pigments. epa.gov The presence of the bromo and hydroxymethyl groups in this compound offers further opportunities for modification to fine-tune the properties of the resulting colorants.
Furthermore, the ability to introduce various functional groups onto the aromatic ring makes this compound a candidate for the synthesis of functional materials such as liquid crystals, polymers with specific optical or electronic properties, and agrochemicals. chemdad.com The development of novel specialty chemicals from readily available and versatile building blocks like this compound is an active area of research.
| Class of Specialty Chemical | Potential Synthetic Route | Application |
|---|---|---|
| Azo Dyes | Reduction of nitro group to amine, diazotization, and coupling with a suitable aromatic compound | Textile and printing industries |
| Agrochemicals | Modification of the functional groups to introduce moieties with herbicidal or pesticidal activity | Crop protection |
| Functional Polymers | Incorporation of the monomer into a polymer backbone via the hydroxymethyl or other functional groups | Materials with specific optical, electronic, or thermal properties |
Utilization in Medicinal Chemistry Research for Scaffolds
In medicinal chemistry, the development of novel molecular scaffolds is crucial for the discovery of new therapeutic agents. nih.gov this compound provides a valuable starting point for the synthesis of such scaffolds. aksci.com The combination of the bromo, nitro, and hydroxymethyl groups allows for the construction of a diverse range of molecular architectures that can be explored for their biological activity.
The ability to synthesize various heterocyclic and functionally substituted aromatic compounds from this starting material is particularly relevant, as these structural motifs are prevalent in many approved drugs. The bromo-nitrophenyl scaffold itself, after suitable modification, can be investigated for its potential to interact with biological targets. The versatility of this compound makes it an attractive tool for medicinal chemists in the quest for new and effective drug candidates.
| Scaffold Type | Key Synthetic Transformation | Potential Therapeutic Area |
|---|---|---|
| Substituted Quinolines | Reductive cyclization | Anticancer, antimalarial, antibacterial |
| Biaryl Compounds | Suzuki-Miyaura coupling | Various, including anti-inflammatory and cardiovascular |
| Arylamine Derivatives | Buchwald-Hartwig amination | Kinase inhibitors, GPCR modulators |
| Benzofuran Derivatives | Intramolecular cyclization | Antioxidant, enzyme inhibitors |
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of (3-Bromo-2-nitrophenyl)methanol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration values of the signals offer a wealth of structural information. For instance, the protons of the hydroxymethyl group (-CH₂OH) typically appear as a distinct signal, with its chemical shift influenced by the electronic effects of the adjacent aromatic ring. The aromatic protons exhibit complex splitting patterns due to coupling with each other, and their specific chemical shifts are dictated by the positions of the bromo and nitro substituents.
The ¹³C NMR spectrum complements the ¹H NMR data by providing the number of unique carbon environments and their electronic nature. The carbon atom of the hydroxymethyl group will have a characteristic chemical shift, while the aromatic carbons will appear in the downfield region, with their shifts influenced by the electron-withdrawing nitro group and the halogen substituent.
A detailed analysis of NMR data from various sources reveals the following typical chemical shifts:
| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.5 | 120 - 140 |
| CH₂ | 4.5 - 5.0 | 60 - 70 |
| OH | Variable | - |
Interactive Data Table: NMR Data for this compound Analogs
| Compound | ¹H NMR Signals (ppm) | ¹³C NMR Signals (ppm) | Reference |
| 2-Nitrobenzyl alcohol | 8.05-8.03 (d), 7.84-7.74 (m), 7.55-7.51 (t), 5.56-5.53 (t), 4.83-4.81 (d) | Not specified | rsc.org |
| 4-Nitrobenzyl alcohol | Not specified | 63.92, 123.70, 127.01, 147.19, 148.36 | rsc.org |
| (3-Nitrophenyl)methanol | Not specified | Not specified | nist.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation pathways of this compound. The molecular formula of this compound is C₇H₆BrNO₃. uni.lunih.gov The calculated monoisotopic mass is approximately 230.95311 Da. uni.luuni.lu
Upon ionization in the mass spectrometer, the molecule forms a molecular ion ([M]⁺˙), whose mass-to-charge ratio (m/z) confirms the molecular weight. The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]⁺˙ and [M+2]⁺˙).
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this type of compound include the loss of the hydroxyl group (•OH), the nitro group (•NO₂), or the entire hydroxymethyl group (•CH₂OH). The analysis of these fragment ions helps to piece together the structure of the original molecule. Predicted collision cross-section values can also be calculated for different adducts. uni.luuni.lu
Interactive Data Table: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) | Reference |
| [M+H]⁺ | 231.96039 | 139.5 | uni.luuni.lu |
| [M+Na]⁺ | 253.94233 | 150.8 | uni.luuni.lu |
| [M-H]⁻ | 229.94583 | 145.0 | uni.luuni.lu |
| [M+NH₄]⁺ | 248.98693 | 159.9 | uni.luuni.lu |
| [M+K]⁺ | 269.91627 | 136.2 | uni.luuni.lu |
| [M+H-H₂O]⁺ | 213.95037 | 143.8 | uni.luuni.lu |
| [M+HCOO]⁻ | 275.95131 | 161.9 | uni.luuni.lu |
| [M+CH₃COO]⁻ | 289.96696 | 178.9 | uni.luuni.lu |
Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman Spectroscopy)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound. These techniques probe the vibrational modes of the molecule, with each functional group exhibiting characteristic absorption or scattering frequencies.
The FT-IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The presence of the nitro group (NO₂) gives rise to two strong absorption bands, typically around 1530 cm⁻¹ (asymmetric stretching) and 1350 cm⁻¹ (symmetric stretching). The C-Br stretching vibration usually appears in the fingerprint region, below 700 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region.
Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the symmetric stretching of the nitro group and the aromatic ring vibrations typically give strong Raman signals.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Equilibrium Studies
Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org
The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions. shu.ac.uklibretexts.org The aromatic ring and the nitro group constitute the principal chromophores. The π → π* transitions, which are typically more intense, involve the excitation of electrons from the π bonding orbitals of the aromatic system to the π* antibonding orbitals. shu.ac.uklibretexts.org The nitro group also contributes to these transitions and introduces the possibility of n → π* transitions, involving the non-bonding electrons on the oxygen atoms. shu.ac.uklibretexts.org These n → π* transitions are generally weaker and occur at longer wavelengths. libretexts.org
The position and intensity of these absorption bands can be influenced by the solvent polarity. Furthermore, UV-Vis spectroscopy can be employed in equilibrium studies, for instance, to determine the pKa of the hydroxyl group by monitoring spectral changes as a function of pH.
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
Hydrogen Bonding Networks
In the crystalline structure of this compound, hydrogen bonding is a dominant intermolecular force. The hydroxyl group (-OH) acts as a hydrogen bond donor, forming hydrogen bonds with acceptor atoms on neighboring molecules. The oxygen atoms of the nitro group are strong hydrogen bond acceptors. These hydrogen bonds can link molecules into chains, sheets, or more complex three-dimensional networks, significantly influencing the physical properties of the solid, such as its melting point and solubility.
Conformational Analysis in the Solid State
A comprehensive search of scientific literature and crystallographic databases did not yield specific studies on the solid-state conformational analysis of this compound. Detailed experimental data from single-crystal X-ray diffraction, which is essential for a thorough discussion of its three-dimensional structure, including precise bond lengths, bond angles, torsion angles, and intermolecular interactions in the solid state, is not publicly available at this time.
Therefore, the creation of data tables and a detailed analysis of the molecular conformation and crystal packing for this compound cannot be provided. Further research involving the synthesis of single crystals and their analysis using X-ray crystallography would be required to generate this information.
Theoretical and Computational Investigations of 3 Bromo 2 Nitrophenyl Methanol
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are instrumental in providing a molecular-level understanding of the electronic structure and energetic properties of (3-Bromo-2-nitrophenyl)methanol. These computational methods allow for the detailed investigation of molecular geometry, stability, and various electronic parameters.
Density Functional Theory (DFT) Studies on Geometry and Stability
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for optimizing molecular geometries and determining the stability of different conformations. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be utilized to find the most stable arrangement of atoms in three-dimensional space. researchgate.net
Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-Br | 1.910 | C-C-Br | 120.5 |
| C-N | 1.475 | C-C-N | 122.1 |
| N-O | 1.225 | O-N-O | 124.3 |
| C-C (aromatic) | 1.395 - 1.405 | C-C-C (aromatic) | 118.5 - 121.0 |
| C-C (methanol) | 1.520 | C-C-O | 110.2 |
| C-O | 1.430 | H-O-C | 109.5 |
| O-H | 0.960 |
Ab Initio Methods for Molecular Properties
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a good starting point for understanding molecular properties. For this compound, ab initio calculations can be used to determine various molecular properties such as dipole moment, polarizability, and ionization potential. researchgate.net
These calculations provide insights into the charge distribution within the molecule and its response to an external electric field. The calculated ionization potential, for instance, gives an indication of the energy required to remove an electron from the molecule, which is a key factor in its chemical reactivity. researchgate.net While computationally more demanding than DFT, ab initio methods can offer a high level of accuracy for smaller molecules.
Conformational Analysis and Potential Energy Surfaces
The presence of the rotatable hydroxymethyl group (-CH₂OH) in this compound suggests the possibility of different spatial arrangements, or conformations. Conformational analysis is the study of the energetics of these different conformations. By systematically rotating the dihedral angle of the C-C bond connecting the aromatic ring and the methanol (B129727) group, a potential energy surface (PES) can be generated. This surface maps the total energy of the molecule as a function of its geometry.
The PES reveals the low-energy conformations (local minima) and the energy barriers (transition states) that separate them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. Such studies are often performed using computational methods like DFT to accurately model the energetic landscape.
Prediction of Reactivity and Selectivity
Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules. By analyzing the electronic properties of this compound, it is possible to identify the most likely sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbital (FMO) Theory Applications (HOMO-LUMO analysis)
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. youtube.com
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. wikipedia.org A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for chemical reactions.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.15 |
| LUMO | -2.50 |
| Energy Gap (ΔE) | 3.65 |
Note: These values are representative for similar nitroaromatic compounds and are intended for illustrative purposes.
Global Reactivity Descriptors (e.g., Electronegativity, Chemical Hardness, Electrophilicity)
Global reactivity descriptors are parameters derived from the energies of the frontier molecular orbitals that provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Electronegativity (χ) measures the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.
Chemical Hardness (η) indicates the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger value of hardness implies lower reactivity.
Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η).
Table 3: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
| Electronegativity (χ) | 4.325 |
| Chemical Hardness (η) | 1.825 |
| Electrophilicity Index (ω) | 5.12 |
Note: These values are calculated from the hypothetical HOMO and LUMO energies in Table 2.
Analysis of Noncovalent Interactions and Hirshfeld Surface Studies
The way molecules pack in a crystal lattice is governed by a complex network of noncovalent interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions in a crystal structure. researchgate.net The Hirshfeld surface is generated based on the electron distribution of a molecule, partitioning the crystal space into regions where the electron density of a given molecule dominates.
By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify key intermolecular contacts. Red spots on a d_norm map indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds. The analysis also generates a 2D "fingerprint plot," which summarizes all the intermolecular contacts, with different regions of the plot corresponding to specific types of interactions (e.g., O···H, H···H, Br···H).
While a specific Hirshfeld surface analysis for this compound is not available, studies on analogous bromo- and nitro-substituted aromatic compounds reveal the expected types and relative contributions of intermolecular contacts. nih.govnih.gov These interactions are crucial for the cohesion of the crystal packing.
The following interactive table presents typical contributions of various intermolecular contacts to the total Hirshfeld surface area for structurally related bromo-nitrophenyl compounds. nih.govnih.gov
| Intermolecular Contact | Contribution to Hirshfeld Surface (%) | Description |
| H···H | 30 - 50% | Represents the most abundant, though generally weak, van der Waals interactions. nih.gov |
| O···H / H···O | 10 - 30% | Significant contribution due to hydrogen bonding involving the nitro and hydroxyl groups. nih.govnih.govnih.gov |
| Br···H / H···Br | 10 - 25% | Important interactions involving the bromine substituent. nih.govnih.gov |
| C···H / H···C | 5 - 15% | Relates to interactions between aromatic rings and hydrogen atoms. |
| C···C | < 5% | Can indicate the presence of π-π stacking interactions between aromatic rings. |
| Br···O / O···Br | < 5% | Weaker halogen bonding interactions. nih.gov |
These percentages indicate that for a molecule like this compound, the packing would likely be dominated by H···H contacts and significantly influenced by hydrogen bonding (O···H) and contacts involving the bromine atom (Br···H).
Electrochemical Behavior Modeling
Computational modeling, particularly using DFT, is instrumental in predicting and understanding the electrochemical properties of molecules. For nitroaromatic compounds like this compound, the primary electrochemical process of interest is the reduction of the nitro group (NO₂). dtic.mil
Theoretical models can calculate key electrochemical parameters, such as the one-electron reduction potential (E¹). acs.org This value corresponds to the formation of a nitro radical anion (ArNO₂•⁻) and is a crucial indicator of the ease of reduction. The calculated potentials can be correlated with experimental data obtained from techniques like cyclic voltammetry. rsc.org
The modeling process typically involves:
Optimizing the geometries of the neutral molecule and its radical anion.
Calculating the free energy difference (ΔG) for the one-electron reduction half-reaction. acs.org
Using this ΔG to determine the reduction potential relative to a reference electrode.
Computational studies on a wide range of nitroaromatic compounds have shown a strong correlation between theoretically calculated reduction potentials and experimentally measured values. acs.orgtandfonline.com These models allow researchers to predict how substituents on the aromatic ring will affect the electrochemical behavior. Electron-withdrawing groups generally make the reduction potential more positive (easier to reduce), while electron-donating groups have the opposite effect.
The table below shows a representative comparison of computationally predicted and experimentally determined reduction potentials for a series of substituted nitroaromatic compounds, illustrating the predictive power of these theoretical methods.
| Compound | Predicted Reduction Potential (V vs. SHE) | Experimental Reduction Potential (V vs. SHE) |
| Nitrobenzene | -0.95 | -1.00 |
| 4-Nitrophenol | -1.05 | -1.11 |
| 4-Nitroaniline | -1.15 | -1.20 |
| 2,4-Dinitrotoluene | -0.70 | -0.75 |
Note: These values are illustrative and sourced from general literature on the electrochemical modeling of nitroaromatic compounds to demonstrate the correlation between theoretical and experimental data. acs.org
Such models would predict that the bromine atom and the hydroxymethyl group on this compound would influence its reduction potential, providing valuable insights for applications in electrochemistry and materials science.
Future Research Directions and Emerging Trends
Development of More Sustainable and Efficient Synthetic Routes
The pursuit of green chemistry principles is a major driver in modern synthetic chemistry. acs.org Future research on (3-Bromo-2-nitrophenyl)methanol will likely focus on developing more sustainable and efficient production methods that minimize waste, energy consumption, and the use of hazardous materials.
Conventional synthesis of this compound can be achieved as an intermediate step in a multi-stage process starting from 1,3-dibromo-2-nitrobenzene. This pathway, while effective, involves several steps and reagents that could be optimized for sustainability. nih.gov
Table 1: Example of a Conventional Synthetic Step for this compound
| Step | Reactant | Reagent(s) | Product |
|---|---|---|---|
| Reduction | 3-Bromo-2-nitrobenzoic acid | Borane (B79455) tetrahydrofuran (B95107) | This compound |
This table outlines a key reduction step in a multi-stage synthesis described in patent literature. nih.gov
Future research directions in sustainable synthesis could include:
Catalytic Reduction: Replacing stoichiometric reducing agents like borane complexes with catalytic hydrogenation methods. rsc.orgnih.gov Catalysts based on earth-abundant metals or novel rhenium sub-nanostructures could offer high efficiency under mild conditions, significantly reducing chemical waste. nih.govutrgv.edu
Biocatalysis: Employing enzymes to perform key transformations, such as the reduction of a precursor aldehyde or ketone. Biocatalysis operates under mild aqueous conditions and offers high selectivity, aligning perfectly with green chemistry goals. acs.org
Alternative Solvents: Moving away from traditional organic solvents like tetrahydrofuran towards greener alternatives such as bio-derived solvents or supercritical fluids to reduce environmental impact.
Exploration of Novel Reactivity Patterns and Catalysis
The unique electronic and steric environment of this compound suggests untapped potential for novel chemical transformations. The ortho-positioning of the nitro and bromo groups can lead to unique reactivity not observed in other isomers.
Future research could explore:
Intramolecular Catalysis and Rearrangements: Investigating reactions where the nitro and alcohol groups participate in intramolecular cyclizations or rearrangements, potentially catalyzed by light or transition metals. The proximity of these groups could enable the formation of novel heterocyclic scaffolds.
Orthogonal Functionalization: Developing selective catalytic systems that can functionalize the C-Br bond (e.g., via Suzuki or Buchwald-Hartwig coupling) without affecting the nitro or alcohol groups. organic-chemistry.org Conversely, exploring conditions that selectively transform the nitro or alcohol group while leaving the bromine atom available for subsequent reactions.
Directed C-H Activation: Utilizing the existing functional groups as directing agents to achieve site-selective C-H activation and functionalization at other positions on the aromatic ring, providing access to more complex derivatives.
Copper-Catalyzed Reactions: Building on work showing that o-nitrobenzyl alcohol can react with tertiary propargylic alcohols in the presence of copper catalysts, new C-O or C-C bond-forming reactions could be developed for this compound. researchgate.net
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages in safety, scalability, and efficiency over traditional batch processing. acs.orgbeilstein-journals.orgyoutube.com Translating the synthesis of this compound and its derivatives to continuous flow platforms is a key area for future development.
Key aspects for integration include:
Telescoped Reactions: Designing a continuous system where multiple synthetic steps are performed sequentially without isolating intermediates. youtube.com For example, the reduction of 3-bromo-2-nitrobenzoic acid followed immediately by a subsequent functionalization reaction in a single, uninterrupted flow path.
Enhanced Safety: Reactions involving nitrated aromatics can be hazardous on a large scale due to thermal instability. The small reactor volumes and superior heat transfer in flow systems mitigate these risks, allowing reactions to be performed safely at higher temperatures and pressures, which can accelerate reaction rates. youtube.com
Automated Optimization: Coupling flow reactors with automated systems and machine learning algorithms can rapidly screen reaction conditions (temperature, pressure, catalyst loading, residence time) to identify optimal parameters for yield and purity, accelerating process development. acs.org
Handling of Solids and Gases: Developing robust flow setups, such as packed-bed reactors or slurry-compatible systems, to handle solid catalysts or reagents that may be used in more sustainable synthetic routes. youtube.com
Advanced Spectroscopic Probes for In-Situ Reaction Monitoring
To optimize and control the synthesis of this compound, especially in continuous flow systems, real-time reaction monitoring is essential. Process Analytical Technology (PAT) provides the tools for in-situ analysis, offering deeper insights into reaction kinetics and mechanisms.
Future research should focus on implementing advanced spectroscopic probes:
FTIR and Raman Spectroscopy: These techniques can monitor the disappearance of starting materials and the appearance of products in real-time. For example, during the reduction of 3-bromo-2-nitrobenzaldehyde, one could track the disappearance of the aldehyde carbonyl peak (~1700 cm⁻¹) and the appearance of the alcohol O-H stretch (~3300 cm⁻¹). rsc.org
UV-Vis Spectroscopy: The nitroaromatic system possesses a distinct UV-Vis signature, which changes predictably as the compound is synthesized or modified. This allows for quantitative concentration tracking during a reaction. nih.gov
NMR Spectroscopy: Flow NMR provides detailed structural information, enabling unambiguous identification of reactants, intermediates, and products directly in the reaction stream.
Table 2: Potential In-Situ Monitoring Techniques for Synthesis
| Technique | Functional Group / Moiety Monitored | Purpose |
|---|---|---|
| FTIR | C=O (aldehyde), O-H (alcohol) | Tracking conversion of precursor to product |
| Raman | NO₂ symmetric/asymmetric stretch | Monitoring reactions involving the nitro group |
| UV-Vis | Aromatic π-system / Nitro group | Quantifying concentration of aromatic species |
| NMR | All protons/carbons | Unambiguous structural confirmation of intermediates |
This table summarizes how different spectroscopic techniques could be applied to monitor the synthesis of this compound.
Expanding Applications in Photochemistry and Photoresponsive Systems
The ortho-nitrobenzyl alcohol scaffold is a cornerstone of photochemistry, widely used as a photolabile protecting group, or "photocage". nih.govnih.govacs.org Upon irradiation with UV light, the molecule undergoes an intramolecular rearrangement that cleaves the benzylic C-O bond, releasing the alcohol and forming an o-nitrosobenzaldehyde byproduct. cdnsciencepub.comrsc.org This property opens up a vast range of high-value applications for this compound.
Emerging trends in this area include:
Photoactivated Drug Delivery: The compound could be used as a photocleavable linker to "cage" a therapeutic agent. The drug would remain inactive until released at a specific time and location in the body by a focused light source, enabling spatiotemporal control over therapy. rsc.orgresearchgate.net
Photoresponsive Materials: Incorporation of this compound into polymer networks can create photoresponsive materials. nih.gov Irradiation could cleave cross-links, leading to material degradation, or unmask functional groups to change surface properties like wettability, which is useful in microfabrication and smart coatings. nih.gov
Light-Controlled Biology: The molecule could be used to create caged versions of signaling molecules, enzymes, or even DNA strands. nih.govacs.org This would allow researchers to initiate biological processes with a pulse of light, providing powerful tools for studying complex biological systems. acs.org
Tuning Photochemical Properties: The bromine atom offers a handle for further modification. Its electron-withdrawing nature can influence the wavelength and quantum yield of the photocleavage reaction, allowing for the fine-tuning of the molecule's photoresponsive properties. rsc.org
Table 3: Potential Photochemical Applications
| Application Area | Function of this compound | Potential Impact |
|---|---|---|
| Drug Delivery | Photocleavable linker for caging active drugs. rsc.org | Spatiotemporally controlled release of therapeutics. |
| Materials Science | Photo-degradable cross-linker in polymers. nih.gov | Creation of photo-patternable surfaces and smart materials. |
| Chemical Biology | Caging group for bioactive molecules (e.g., ATP, peptides). nih.gov | Light-activated control of cellular processes. |
| Synthetic Chemistry | Photolabile protecting group for alcohols. | Mild, traceless deprotection using light as a reagent. |
This table highlights the diverse applications stemming from the inherent photochemical properties of the ortho-nitrobenzyl scaffold.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (3-Bromo-2-nitrophenyl)methanol, and how can reaction conditions influence yield?
- Methodology : The compound is typically synthesized via bromination of a precursor like (2-nitrophenyl)methanol. Bromination reagents such as N-bromosuccinimide (NBS) or elemental bromine (Br₂) are used, often with catalysts like FeCl₃ or AlCl₃ to enhance regioselectivity . Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane or CCl₄) are critical for minimizing side products. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, -CH₂OH protons at δ 4.5–5.0 ppm) .
- IR : Peaks at ~3400 cm⁻¹ (O-H stretch) and ~1520 cm⁻¹ (NO₂ symmetric stretch) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 246.98) .
Q. How can solubility properties impact experimental design for this compound?
- Methodology : this compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (CH₂Cl₂). Solubility tests at varying temperatures (20–60°C) guide solvent selection for reactions or crystallization. For example, recrystallization from ethanol/water mixtures improves purity .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination be addressed during synthesis?
- Methodology : Competing bromination at adjacent positions (e.g., para to nitro groups) is mitigated using sterically hindered catalysts (e.g., AlCl₃) or directing groups. Computational modeling (DFT) predicts reactive sites by analyzing electron density maps and frontier molecular orbitals . Experimental validation via LC-MS monitors intermediate formation .
Q. What strategies resolve contradictions between spectral data and predicted structures?
- Methodology : Cross-validation using multiple techniques is essential. For example:
- If NMR suggests unexpected substituents, single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides unambiguous structural confirmation.
- Discrepancies in mass spectra may arise from isotopic bromine patterns (¹⁹Br/⁸¹Br); isotopic distribution simulations (e.g., using MestReNova) clarify assignments .
Q. How does the compound’s stability under thermal or photolytic conditions affect storage and reaction design?
- Methodology : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) assess degradation. TGA/DSC analysis identifies decomposition thresholds (>150°C). Photostability tests under UV/visible light (ICH Q1B guidelines) recommend amber glass storage and inert atmospheres for light-sensitive reactions .
Q. What computational approaches predict reactivity in downstream derivatization (e.g., esterification or coupling reactions)?
- Methodology : Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. For instance, the hydroxyl group’s reactivity in Mitsunobu reactions (e.g., with DIAD/TPP) is modeled via Gaussian software, optimizing reaction parameters (e.g., solvent dielectric constant) .
Q. How can X-ray crystallography address ambiguities in molecular conformation?
- Methodology : SCXRD data collected at low temperature (100 K) reduces thermal motion artifacts. SHELXS/SHELXL refine hydrogen bonding networks (e.g., O-H⋯O interactions between hydroxyl and nitro groups). Disordered bromine atoms are resolved using PART instructions and anisotropic displacement parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
